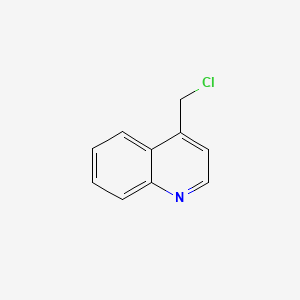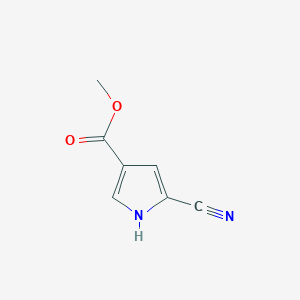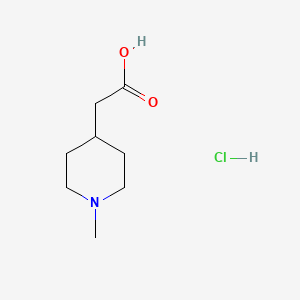
L-半胱氨酸,S-丁基-
描述
l-Cysteine, S-butyl-: is a derivative of the amino acid l-cysteine, where the thiol group is protected by a butyl group. This compound is often used in peptide synthesis and protein chemistry to prevent unwanted side reactions involving the thiol group. The protection of the thiol group is crucial in synthetic chemistry to ensure the desired reactions occur without interference from the reactive thiol group.
科学研究应用
Chemistry: l-Cysteine, S-butyl- is widely used in peptide synthesis to protect the thiol group of cysteine residues. This protection is crucial for the synthesis of complex peptides and proteins, as it prevents unwanted side reactions and ensures the correct folding of the peptide chain.
Biology: In biological research, l-Cysteine, S-butyl- is used to study the role of cysteine residues in protein function. By selectively protecting and deprotecting cysteine residues, researchers can investigate the effects of cysteine modifications on protein activity and stability.
Medicine: l-Cysteine, S-butyl- is used in the development of peptide-based drugs. The protection of cysteine residues is essential for the stability and efficacy of these drugs. Additionally, it is used in the synthesis of cysteine-containing peptides that have therapeutic potential.
Industry: In the pharmaceutical and biotechnology industries, l-Cysteine, S-butyl- is used in the large-scale production of peptides and proteins. The protection of cysteine residues is crucial for the efficient synthesis and purification of these biomolecules.
作用机制
Target of Action
The primary target of l-Cysteine, S-butyl- is CysE , a Serine Acetyltransferase (SAT) that catalyzes the first step of cysteine synthesis . This enzyme is essential for the survival of several microbes, including Mycobacterium tuberculosis . The cysteine biosynthetic pathway or genes involved in the production of l-cysteine are absent in humans, making them an attractive target for developing novel antibiotics .
Mode of Action
It’s known that l-cysteine plays crucial roles in protein folding, assembly, and stability through disulfide-bond formation . It’s also involved in the catalytic activity of a variety of enzymes . The compound might interact with its targets, leading to changes in these processes.
Biochemical Pathways
l-Cysteine, S-butyl- is likely involved in the cysteine biosynthetic pathways of Escherichia coli and Corynebacterium glutamicum . These bacteria have similar l-cysteine biosynthetic pathways . The compound might affect these pathways, leading to changes in cysteine production. Additionally, l-Cysteine is required for the biosynthesis of sulfur-containing compounds such as l-methionine, thiamine, biotin, coenzyme A, and others .
Pharmacokinetics
It’s known that the metabolic reaction of l-cysteine involves enzymatic processes, including the asymmetric hydrolysis of dl-2-amino-δ2-thiazoline-4-carboxylic acid to l-cysteine . This process has been developed and industrialized . The ADME properties of the compound and their impact on bioavailability would need further investigation.
Result of Action
It’s known that l-cysteine plays crucial roles in protein folding, assembly, and stability through disulfide-bond formation . It’s also involved in the catalytic activity of a variety of enzymes . The compound might lead to changes in these processes.
Action Environment
The action environment of l-Cysteine, S-butyl- is likely to be influenced by various factors. For instance, the production of l-Cysteine from glucose in a fermentative process can be enhanced by using thiosulfate as a sulfur source instead of the commonly used sulfate . This is because thiosulfate is advantageous for saving the consumption of NADPH and related energy molecules . Other environmental factors that might influence the compound’s action, efficacy, and stability would need further investigation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of l-Cysteine, S-butyl- typically involves the protection of the thiol group of l-cysteine. One common method is the reaction of l-cysteine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
l-Cysteine+Butyl Bromide→l-Cysteine, S-butyl-+Sodium Bromide
The reaction is carried out in an aqueous medium at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of l-Cysteine, S-butyl- may involve more efficient and scalable methods. One such method is the use of solid-phase peptide synthesis (SPPS), where the cysteine residue is selectively protected with a butyl group during the synthesis of peptides. This method allows for the large-scale production of peptides with protected cysteine residues, which can be deprotected later under specific conditions.
化学反应分析
Types of Reactions:
Oxidation: l-Cysteine, S-butyl- can undergo oxidation to form disulfides. The thiol group, once deprotected, can react with another thiol group to form a disulfide bond.
Reduction: The disulfide bonds formed can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The butyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solution.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Free thiols.
Substitution: l-Cysteine derivatives with different protecting groups.
相似化合物的比较
l-Cysteine, S-methyl-: Similar to l-Cysteine, S-butyl-, but with a methyl group protecting the thiol group.
l-Cysteine, S-ethyl-: Similar to l-Cysteine, S-butyl-, but with an ethyl group protecting the thiol group.
l-Cysteine, S-benzyl-: Similar to l-Cysteine, S-butyl-, but with a benzyl group protecting the thiol group.
Uniqueness: l-Cysteine, S-butyl- is unique in its use of a butyl group for thiol protection. The butyl group provides a balance between stability and ease of deprotection, making it suitable for various synthetic applications. Compared to other protecting groups, the butyl group offers a different level of steric hindrance and reactivity, which can be advantageous in specific synthetic routes.
属性
IUPAC Name |
(2R)-2-amino-3-butylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-2-3-4-11-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGXHYXBEDRCNM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194300 | |
| Record name | L-Cysteine, S-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4134-56-9 | |
| Record name | S-Butyl-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004134569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteine, S-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-BUTYL-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5BX63TZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


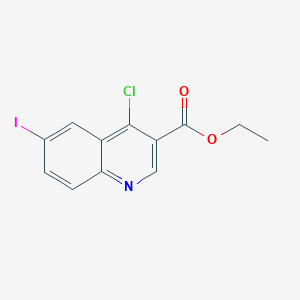
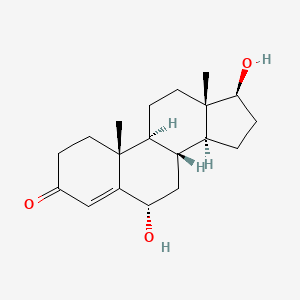
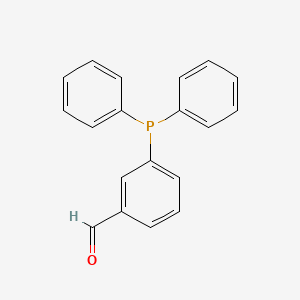
![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)
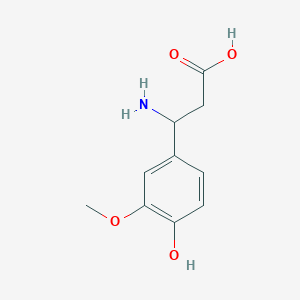
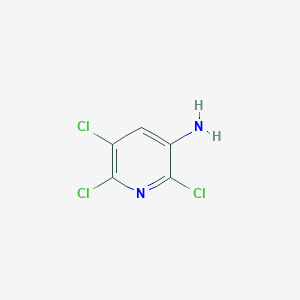
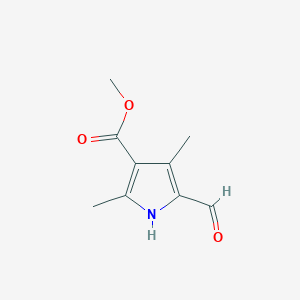
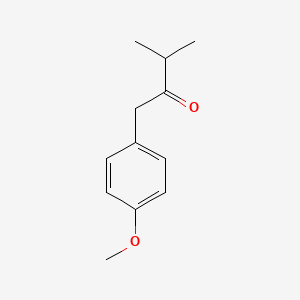
![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)
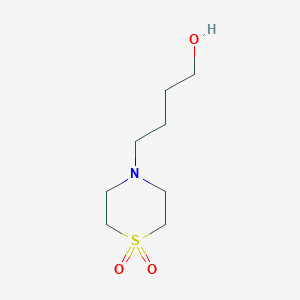
![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)
